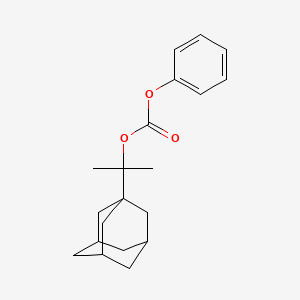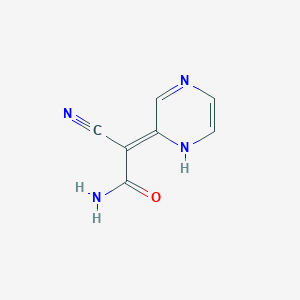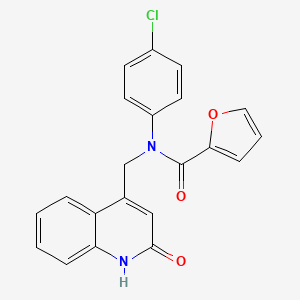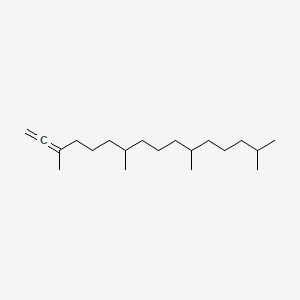
1,2-Hexadecadiene, 3,7,11,15-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hexadecadiene, 3,7,11,15-tetramethyl- is an organic compound with the molecular formula C20H38This compound is also known by other names such as 3,7,11,15-tetramethyl-1,2-hexadecadiene .
Preparation Methods
The synthesis of 1,2-Hexadecadiene, 3,7,11,15-tetramethyl- involves several steps. One common method is the catalytic hydrogenation of phytol, which is a naturally occurring diterpene alcohol. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation and purification.
Chemical Reactions Analysis
1,2-Hexadecadiene, 3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Scientific Research Applications
1,2-Hexadecadiene, 3,7,11,15-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Hexadecadiene, 3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it regulates transcription in cells through the transcription factor PPAR-alpha and the retinoid X receptor (RXR). These interactions influence various cellular processes, including lipid metabolism and inflammation .
Comparison with Similar Compounds
1,2-Hexadecadiene, 3,7,11,15-tetramethyl- can be compared with other similar compounds such as:
3,7,11,15-Tetramethyl-2-hexadecene: This isomer has a similar structure but differs in the position of the double bond.
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: This compound has multiple conjugated double bonds, making it structurally distinct.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: This compound contains a hydroxyl group, which significantly alters its chemical properties and reactivity.
These comparisons highlight the uniqueness of 1,2-Hexadecadiene, 3,7,11,15-tetramethyl- in terms of its structure and reactivity.
Properties
CAS No. |
2437-92-5 |
|---|---|
Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
InChI |
InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17,19-20H,1,8-16H2,2-6H3 |
InChI Key |
QSDJIYUCUBTKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


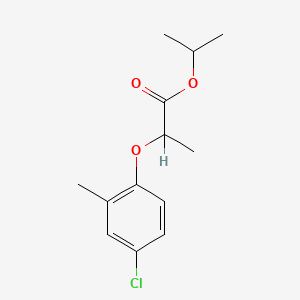
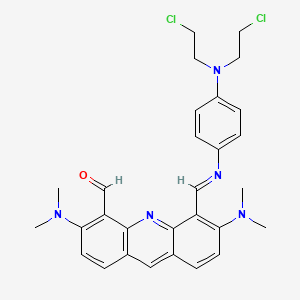


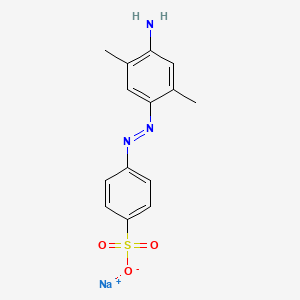
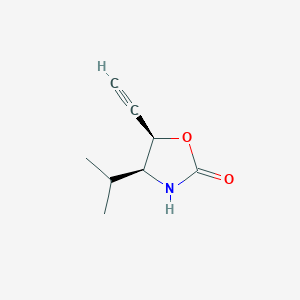
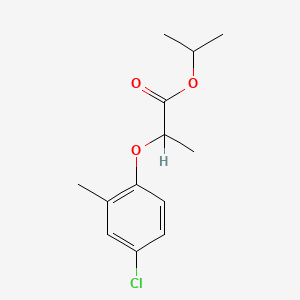
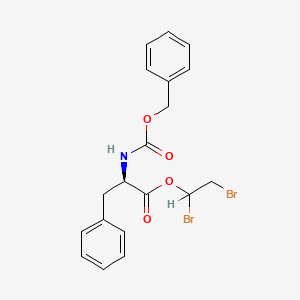
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
